molecular formula C25H21N3O4 B5412045 (2E)-3-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide

(2E)-3-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide

Cat. No.: B5412045
M. Wt: 427.5 g/mol
InChI Key: BNDHYQSARDCJLE-FMIVXFBMSA-N
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Description

The compound (2E)-3-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide is a complex organic molecule characterized by its unique structural features It contains a nitrophenyl group, a benzoxazole moiety, and a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzaldehyde with 3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]aniline in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like .

    Substitution: The benzoxazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or in the presence of a catalyst.

    Substitution: Electrophiles such as or in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

(2E)-3-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole moiety.

    Medicine: Explored for its potential as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the benzoxazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-nitrophenyl)-N-{3-[5-(methyl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide
  • (2E)-3-(3-nitrophenyl)-N-{3-[5-(ethyl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide
  • (2E)-3-(3-nitrophenyl)-N-{3-[5-(tert-butyl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-(3-nitrophenyl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide lies in its specific structural arrangement, which imparts distinct electronic and steric properties. The presence of the propan-2-yl group in the benzoxazole moiety enhances its lipophilicity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16(2)18-10-11-23-22(15-18)27-25(32-23)19-6-4-7-20(14-19)26-24(29)12-9-17-5-3-8-21(13-17)28(30)31/h3-16H,1-2H3,(H,26,29)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDHYQSARDCJLE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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